1H-Pyrrole-2,3-dione

Description

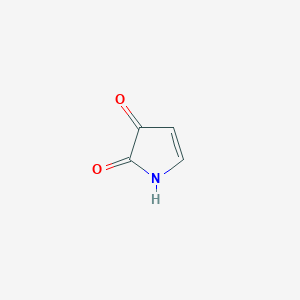

Structure

2D Structure

3D Structure

Properties

CAS No. |

57518-91-9 |

|---|---|

Molecular Formula |

C4H3NO2 |

Molecular Weight |

97.07 g/mol |

IUPAC Name |

1H-pyrrole-2,3-dione |

InChI |

InChI=1S/C4H3NO2/c6-3-1-2-5-4(3)7/h1-2H,(H,5,6,7) |

InChI Key |

WIFCKLPZYYALGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrole 2,3 Diones

Established Synthetic Routes to 1H-Pyrrole-2,3-diones

Traditional methods for the synthesis of 1H-pyrrole-2,3-diones have laid the groundwork for accessing this important heterocyclic motif. These routes often involve the construction of the pyrrole (B145914) ring through condensation and cyclocondensation reactions, which remain valuable in the chemist's toolkit.

Condensation Reactions of Anils with Oxalyl Chloride

A well-established method for the synthesis of 1H-pyrrole-2,3-diones involves the condensation of anils (or imines) with oxalyl chloride. researchgate.net This approach is particularly useful for preparing derivatives with specific substitutions on the pyrrole ring. For example, 4-benzoyl-1,5-diphenyl-2,3-dihydro-1H-pyrrole-2,3-dione has been synthesized through the reaction of the imine of dibenzoylmethane (B1670423) with aniline (B41778) and oxalyl chloride. acgpubs.org Similarly, the reaction of oxalyl chloride with 3-phenyl-3-arylaminopropenenitriles and ethyl 3-phenyl-3-arylaminoprop-2-enoates has been shown to produce 1-aryl-4-cyano-5-phenyl-1H-pyrrole-2,3-diones and 1-aryl-4-methoxycarbonyl-5-phenyl-1H-pyrrole-2,3-diones in high yields of 75–94%. acgpubs.org

The general applicability of this method is further demonstrated by the synthesis of various pyrrolinediones through the condensation of anils with oxalyl chloride. researchgate.net A two-step synthesis of novel 1,5-diaryl-1H-pyrrole-2,3-diones has also been reported, starting from commercially available acetophenones and anilines, with the final step involving acylation by oxalyl chloride. mdpi.comresearchgate.net

Cyclocondensation Reactions of 4-Aroyl-5-aryl-2,3-furandiones with N,N-Dialkyl Ureas

Another significant established route is the cyclocondensation of 4-aroyl-5-aryl-2,3-furandiones with N,N-dialkyl ureas. This reaction proceeds with the elimination of a water molecule to yield 1-(N,N-alkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones. acgpubs.orgresearchgate.net The yields for these reactions are reported to be in the moderate range of 47-68%. acgpubs.orgresearchgate.net

The proposed mechanism involves an initial Michael-type attack of a nitrogen atom from the urea (B33335) derivative onto the C-5 position of the furan-2,3-dione ring. acgpubs.org This is followed by the elimination of water to form the final pyrrole-2,3-dione product. acgpubs.org Specific examples include the reaction of 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione and 4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-2,3-furandione with N,N-disubstituted ureas. acgpubs.org

| Starting Furan-2,3-dione | Reactant | Product | Yield (%) |

| 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione | N,N-dialkyl urea | 1-(N,N-dialkylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 47-68 acgpubs.orgresearchgate.net |

| 4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-2,3-furandione | N,N-dialkyl urea | 1-(N,N-dialkylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione | 47-68 acgpubs.orgresearchgate.net |

Contemporary Approaches for 1H-Pyrrole-2,3-dione Synthesis

More recent synthetic strategies have focused on developing novel and efficient methods for the construction of the this compound core. These include isomerization reactions and multi-component strategies that offer access to a diverse range of substituted derivatives.

Formal Isomerization of Isoxazole-5-carbaldehydes

A modern approach to synthesizing 5-mono- and 4,5-disubstituted 1H-pyrrole-2,3-diones involves the formal isomerization of isoxazole-5-carbaldehydes. nih.govacs.orgacs.org This reaction is mediated by molybdenum hexacarbonyl (Mo(CO)₆) in wet acetonitrile (B52724) (MeCN). nih.govacs.orgacs.org This method has been successfully applied to produce a variety of 5-aryl- and 4-aryl/hetaryl/cyclopropyl/alkynyl-5-aryl-1H-pyrrole-2,3-diones. nih.govacs.orgacs.org

The proposed mechanism for this transformation involves a domino sequence of reactions. researchgate.net It begins with a Mo(CO)₆-mediated reductive opening of the isoxazole (B147169) ring, followed by a Mo(CO)₆-catalyzed cis-trans isomerization of the resulting enamine intermediate. The final step is a 1,5-exo-dig cyclization to form the pyrrole-2,3-dione ring. researchgate.net Research has shown that 3,4-disubstituted isoxazole-5-carbaldehydes generally provide higher yields of the corresponding pyrrolediones, with some reaching up to 81%. acs.org

| Isoxazole-5-carbaldehyde Substituents | Product | Yield (%) |

| 3-Phenyl | 5-Phenyl-1H-pyrrole-2,3-dione | 54 acs.org |

| 3,4-Disubstituted | 4,5-Disubstituted-1H-pyrrole-2,3-diones | up to 81 acs.org |

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been developed that incorporate the this compound scaffold.

One such example is a three-component reaction involving 1H-pyrrole-2,3-diones, malononitrile (B47326), and pyrazolones. This reaction leads to the formation of spiro[pyrano[2,3-c]-pyrazole-4,3'-pyrrole] derivatives. researchgate.net The process typically involves dissolving the pyrroledione in anhydrous toluene (B28343), adding malononitrile and triethylamine, and heating the mixture under reflux. researchgate.net

Another notable MCR is the synthesis of ethyl 1-aryl-4,4-bis(4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-5-oxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates. nih.gov This is achieved through a one-pot, three-component reaction of ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates and tetronic acid in refluxing anhydrous toluene with acetic acid in dichloromethane. nih.gov

These multi-component strategies highlight the versatility of the this compound core as a building block for the construction of more complex, polycyclic, and spiro-annulated heterocyclic systems. researchgate.netnih.govwindows.net

Reactivity and Transformation Pathways of 1h Pyrrole 2,3 Diones

Cycloaddition Reactions of 1H-Pyrrole-2,3-diones

Cycloaddition reactions represent a powerful tool for the synthesis of cyclic compounds. 1H-Pyrrole-2,3-diones, particularly their 4-acyl derivatives, have been shown to participate in various cycloaddition pathways, leading to a diverse range of heterocyclic products.

Hetero-Diels-Alder Reactions of 4-Acyl-1H-Pyrrole-2,3-diones as Oxa-Dienes.researchgate.netnih.govnih.gov

4-Acyl-1H-pyrrole-2,3-diones fused with a heterocyclic moiety at the [e]-side can function as oxa-dienes in hetero-Diels-Alder reactions. researchgate.netnih.govnih.gov This reactivity is a key strategy for the diversity-oriented synthesis of skeletally diverse heterocycles. researchgate.netnih.gov These reactions are atom and step-economic, providing an efficient route to complex three-dimensional structures. researchgate.netnih.gov The oxa-diene system within these molecules reacts with dienophiles to form angular, alkaloid-like tetracyclic heterocycles. researchgate.netnih.gov However, at elevated temperatures (above ~140 °C), these compounds can undergo decarbonylation to generate highly reactive acyl(imidoyl)ketenes, which are bidentate aza- and oxa-dienes, further expanding their synthetic utility. researchgate.netnih.gov

The reaction of 4-acyl-1H-pyrrole-2,3-diones with various electron-rich C=C dienophiles is a well-established method for synthesizing angular 6/6/5/6-tetracyclic alkaloid-like pyrano[4,3-b]pyrroles. researchgate.netnih.gov Suitable dienophiles include alkoxyolefins and styrene (B11656). researchgate.net The reaction of aroylpyrrolobenzothiazinetriones, a class of sulfur-containing fused 1H-pyrrole-2,3-diones, with electron-rich dienophiles proceeds with high regioselectivity. colab.ws The stereoselectivity of this transformation is notably dependent on the reaction solvent. colab.ws Computational studies suggest that this reaction follows a one-step polar mechanism. colab.ws

An improved synthesis of alkaloid-like pentacyclic 6/6/5/6/5- and 6/6/5/6/6-angularly fused pyrano[4,3-b]pyrroles has been developed through an acid-catalyzed intramolecular cyclization of Michael adducts to hetero-Diels-Alder cycloadducts. colab.ws A series of angular 6/6/5/6-annelated pyrrolidine-2,3-diones were synthesized via the [4+2]-cycloaddition of fused 1H-pyrrole-2,3-diones with electron-rich dienophiles such as vinyl acetate, alkoxyethylenes, styrene, and 3,4-dihydro-2H-pyran. mdpi.com

| Diene | Dienophile | Product |

| 4-Acyl-1H-pyrrole-2,3-dione | Alkoxyolefin | Angular pyrano[4,3-b]pyrrole |

| 4-Acyl-1H-pyrrole-2,3-dione | Styrene | Angular pyrano[4,3-b]pyrrole |

| Aroylpyrrolobenzothiazinetrione | Electron-rich dienophile | Pyrano[4,3-b]pyrrole fused to a 1,4-benzothiazine-2-one moiety |

| Fused 1H-pyrrole-2,3-dione | Vinyl acetate | Angular 6/6/5/6-annelated pyrrolidine-2,3-dione |

| Fused this compound | 3,4-Dihydro-2H-pyran | Angular 6/6/5/6-annelated pyrrolidine-2,3-dione |

The inverse electron demand Diels-Alder (IEDDA or DAINV) reaction involves the cycloaddition of an electron-rich dienophile with an electron-poor diene. wikipedia.org In this context, the 4-acyl-1H-pyrrole-2,3-dione acts as the electron-poor diene. The interaction occurs between the LUMO of the diene and the HOMO of the dienophile. wikipedia.org This reaction is particularly useful for synthesizing heterocyclic compounds as it often involves heteroatoms. wikipedia.org

A notable application of this process is the reaction of 4-acyl-1H-pyrrole-2,3-diones fused at the [e]-side with cyanamides. researchgate.net This hetero-Diels-Alder reaction provides a pathway to two series of skeletally diverse 4H-1,3-oxazines: tetracyclic alkaloid-like 4H-1,3-oxazines and 5-heteryl-4H-1,3-oxazines. researchgate.net The use of cyanamides, which are "push-pull" nitrile systems, enhances reactivity in [4+2] cycloaddition reactions. nih.gov

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a facile and powerful method for the synthesis of five-membered heterocycles, often with the simultaneous introduction of multiple stereogenic centers in a single, atom-economic step. urfu.ruorganic-chemistry.org 1H-Pyrrole-2,3-diones have proven to be effective dipolarophiles in these reactions.

A facile synthetic route to spiro[dihydrofuran-2,3'-oxindoles] has been developed through a highly diastereoselective formal [4+1] cycloaddition reaction of [e]-fused 1H-pyrrole-2,3-diones with diazooxindoles. beilstein-journals.org This reaction represents the first instance of 1H-pyrrole-2,3-diones fused at the [e]-side participating in a [4+1] annulation reaction. beilstein-journals.org The reaction proceeds without a catalyst and is effective for various fused 1H-pyrrole-2,3-diones, including benzoxazine, quinoxaline, and morpholine (B109124) derivatives. beilstein-journals.org

| This compound Derivative | Diazo Compound | Product |

| [e]-fused this compound | Diazooxindole | Spiro[dihydrofuran-2,3'-oxindole] |

The 1,3-dipolar cycloaddition of nitrones to the C3=C4 double bond of the this compound core provides access to novel heterocyclic systems. urfu.ru A highly diastereoselective 1,3-dipolar cycloaddition reaction of [e]-fused 1H-pyrrole-2,3-diones with nitrones has been developed, leading to the synthesis of 6/6/5/5-tetracyclic spiroheterocycles. cornell.edu This reaction is significant as it was the first example of [e]-fused 1H-pyrrole-2,3-diones being involved in such a cycloaddition. cornell.edu The resulting products are heteroanalogs of cytotoxic alkaloids like kibalaurifoline and gitingensine. cornell.edu

Furthermore, a divergent approach to skeletally diverse isoxazoles has been achieved through the 1,3-dipolar cycloaddition of hetareno[e]pyrrole-2,3-diones with nitrones. urfu.ru The regioselectivity of this reaction, leading to different isoxazole (B147169) products, can be controlled by adjusting the reaction conditions, specifically the solvent and temperature. urfu.ru

| This compound Derivative | Nitrone | Product | Stereochemistry |

| [e]-fused this compound | General Nitrone | 6/6/5/5-Tetracyclic spiroheterocycle | Highly diastereoselective |

| Hetareno[e]pyrrole-2,3-dione | General Nitrone | Isoxazole derivatives | Regioselective (condition dependent) |

Photocycloaddition Reactions with Olefins

The photocycloaddition of 1H-pyrrole-2,3-diones with olefins represents a significant pathway for constructing novel heterocyclic systems. These reactions, particularly the [2+2] photocycloaddition, are noted for their regio- and stereoselectivity. For instance, the photocycloaddition of 4,5-diethoxycarbonyl-1H-pyrrole-2,3-dione to various acyclic olefins yields head-to-tail adducts, specifically exo- and endo-isomers of 7-substituted 2-azabicyclo[3.2.0]heptane-3,4-diones. jst.go.jpjst.go.jp The stereochemical result of this reaction is heavily influenced by the electronic properties of the olefin substituents. jst.go.jp

Olefins bearing oxygen-containing substituents, such as ethoxyethylene and acetoxyethylene, tend to stereoselectively produce the endo-adducts. jst.go.jp Conversely, olefins with phenyl or ethyl groups, like styrene and 1-butene, result in a mixture of exo- and endo-adducts, with a preference for the exo-isomer. jst.go.jp These outcomes are consistent with established stereoselection rules for enone-olefin photocycloadditions. jst.go.jp

Furthermore, some 1H-pyrrole-2,3-diones can participate in inverse-electron-demand hetero-Diels-Alder reactions with electron-rich olefins. researchgate.net In these [4+2] cycloadditions, the pyrrole-2,3-dione acts as an electron-deficient diene. researchgate.netresearchgate.netnih.gov This reactivity has been observed for various fused 1H-pyrrole-2,3-diones, which react with dienophiles to create complex, angular polycyclic systems. nih.govarkat-usa.orgbeilstein-journals.org

Table 1: Stereochemical Outcome of Photocycloaddition of 4,5-diethoxycarbonyl-1H-pyrrole-2,3-dione with Acyclic Olefins jst.go.jp

| Olefin | Substituent Type | Major Product(s) | Stereochemical Preference |

| Ethoxyethylene | O-substituent | endo-adduct | Stereoselective (endo) |

| Acetoxyethylene | O-substituent | endo-adduct | Stereoselective (endo) |

| Styrene | Phenyl | Mixture of exo- and endo-adducts | exo-preference |

| 1-Butene | Ethyl | Mixture of exo- and endo-adducts | exo-preference |

| Butadiene | Vinyl | Mixture of exo- and endo-adducts | Slight endo-preference |

Nucleophilic Addition Reactions of 1H-Pyrrole-2,3-diones

The electrophilic nature of the this compound ring system makes it highly susceptible to nucleophilic attack. These reactions are pivotal for synthesizing a wide array of heterocyclic compounds, with the outcome often depending on whether a mononucleophile or a binucleophile is used.

Reactions with Mononucleophiles: Ring Contraction Phenomena

A notable reaction pathway for fused 1H-pyrrole-2,3-diones, such as aroylpyrrolobenzothiazinetriones, upon treatment with mononucleophiles like amines and alcohols, is a ring-contraction. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net This reactivity distinguishes them from their 5-oxa and 5-aza analogues. researchgate.netnih.gov The nucleophilic attack can occur at different electrophilic centers of the fused pyrrole-2,3-dione system, leading to various products. mdpi.com For example, aroylpyrrolobenzothiazinetriones (APBTTs) possess at least three electrophilic carbons (C1, C3a, and C4) that can be targeted by mononucleophiles, with the specific reaction direction being dependent on the nucleophile's structure. mdpi.com This nucleophile-induced ring contraction provides a synthetic route to structures like pyrrolo[2,1-b] nih.govnih.govbenzothiazoles. researchgate.netresearchgate.net

Reactions with Binucleophiles: Formation of Polycyclic and Spiro Heterocycles

Reactions with binucleophiles are particularly valuable as they allow for the construction of complex polycyclic and spiro heterocyclic systems in a single step. researchgate.netresearchgate.netcolab.ws Fused 1H-pyrrole-2,3-diones are versatile platforms for these transformations, undergoing cyclocondensation with 1,3-binucleophilic reagents to form spiro[4.4] heterocycles that feature a pharmacologically relevant pyrrole-2-one moiety. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov

The reaction of 1H-pyrrole-2,3-diones with aromatic 1,2-diamines, such as o-phenylenediamine (B120857) derivatives, is a common method for synthesizing quinoxalin-2-one derivatives. acgpubs.orgacgpubs.org The process involves sequential nucleophilic attacks by the diamine at the C-3 and C-2 positions of the pyrrole-2,3-dione ring, followed by dehydration and ring opening of the pyrrole (B145914). acgpubs.org A subsequent basic hydrolysis step yields the final quinoxalinone product. acgpubs.org This methodology has been used to convert novel 1H-pyrrole-2,3-diones, synthesized from the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-disubstituted ureas, into various 2(1H)-quinoxalinones with yields ranging from 61-74%. acgpubs.orgacgpubs.orgresearchgate.net In a related transformation, the reaction of 1-antipyryl-4-aroyl-5-methoxycarbonyl-1H-pyrrole-2,3-diones with o-phenylenediamine leads to the formation of methyl-1-antipyryl-4-aroyl-2,3-dioxo-2,3,5,10-tetrahydrobenzo[b]pyrrolo[2,3-e] researchgate.netnih.govdiazepine-10a(1H)-carboxylates. colab.ws This occurs via an initial nucleophilic attack of an amino group on the C5 atom of the pyrrole ring, followed by a second attack from the other amino group on the aroyl carbonyl carbon, resulting in the closure of the diazepine (B8756704) ring. colab.ws

The reaction between [e]-fused 1H-pyrrole-2,3-diones and thioureas provides a facile and regiodivergent route to spiro-fused thiohydantoins and pseudothiohydantoins. researchgate.netbeilstein-journals.orgbeilstein-journals.orggrafiati.comnih.gov This catalyst-free cyclocondensation is highly efficient, and the products can often be isolated without chromatographic purification. researchgate.netbeilstein-journals.org The reaction likely proceeds through a sequence of nucleophilic transformations. researchgate.net The ratio of the resulting regioisomers, thiohydantoin versus pseudothiohydantoin, can be influenced by the choice of solvent. researchgate.net For example, reacting a specific fused pyrrole-2,3-dione with thiourea (B124793) at room temperature yields different product ratios in various solvents. researchgate.net

Table 2: Solvent Effect on the Regioselectivity of the Reaction between Fused this compound (1a) and Thiourea researchgate.net

| Solvent | Ratio of Thiohydantoin (2a) to Pseudothiohydantoin (3a) |

| Acetone | 30:70 |

| Ethyl acetate | 5:95 |

| 1,4-Dioxane (B91453) | 50:50 |

| Acetic acid | 30:70 |

| Acetonitrile (B52724) | 50:50 |

| Butyl acetate | 5:95 |

Furthermore, the synthesized spiro pseudothiohydantoin derivatives can undergo a pseudothiohydantoin–thiohydantoin rearrangement, adding another layer of synthetic utility to this reaction. researchgate.netbeilstein-journals.orggrafiati.com

The reactivity of 1H-pyrrole-2,3-diones extends to reactions with thiol-containing binucleophiles. A notable example is the reaction with o-aminothiophenol. This reaction is substrate and condition-switchable, allowing for the selective synthesis of five-, six-, or seven-membered N,S-heterocycles, including benzothiazoles, benzothiazines, and benzothiazepines, under mild, catalyst-free conditions. scilit.com The interaction of hetareno[e]pyrrole-2,3-diones with various aromatic and aliphatic thiols can also afford two different series of 5-thio-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net

Thermal Rearrangements and Fragmentation of 1H-Pyrrole-2,3-diones

Under thermal conditions, 1H-pyrrole-2,3-diones are prone to fragmentation and subsequent intramolecular rearrangements, providing pathways to other important heterocyclic structures.

Decarbonylation Leading to Acyl(imidoyl)ketenes

A primary thermal transformation of 4-acyl-1H-pyrrole-2,3-diones is the elimination of a carbon monoxide (CO) molecule. This decarbonylation process typically occurs at temperatures exceeding 110-140°C and results in the in situ generation of highly reactive acyl(imidoyl)ketene intermediates. mdpi.commdpi.comresearchgate.net The formation of these transient species has been confirmed through flash vacuum thermolysis (FVT) studies, where the ketenes were instrumentally detected. mdpi.com

These acyl(imidoyl)ketenes are bidentate heterodienes, possessing both an oxa-diene and an aza-diene fragment conjugated to the central ketene (B1206846) moiety. mdpi.comresearchgate.net This dual reactivity makes them powerful, albeit unstable, intermediates for further chemical transformations. The specific pathway they follow is largely dependent on the substitution pattern of the parent this compound. For instance, acyl(imidoyl)ketenes generated from 1H-pyrrole-2,3-diones fused at the [e]-side with another heterocyclic fragment often cannot undergo intramolecular cyclization due to spatial constraints. mdpi.com

Intramolecular Cyclization of Ketene Intermediates: Quinoline-4-one Formation

When the nitrogen atom of the this compound bears an aryl substituent, the resulting N-aryl substituted acyl(imidoyl)ketene intermediate can undergo a facile intramolecular cyclization. mdpi.comresearchgate.net This reaction proceeds via an intramolecular acylation of an ortho C-H group on the N-aryl ring by the highly electrophilic ketene moiety. mdpi.comresearchgate.net The subsequent cyclization and tautomerization yield quinoline-4(1H)-one derivatives. mdpi.comuq.edu.au

This transformation has been demonstrated to be an efficient method for synthesizing substituted quinolones. uq.edu.au The reaction proceeds readily even when the ortho position of the N-aryl group is substituted, highlighting the favorable nature of this cyclization process. researchgate.net The mechanism was investigated using 13C labeling under both flash vacuum thermolysis and melt conditions, confirming the intramolecular pathway. mdpi.com

| Starting this compound | Intermediate | Product | Conditions |

|---|---|---|---|

| 4-Acyl-1-aryl-1H-pyrrole-2,3-dione | N-Aryl substituted acyl(imidoyl)ketene | Quinoline-4(1H)-one | Thermolysis (>110 °C) or Flash Vacuum Thermolysis (FVT) |

| 4-Formyl-2,3-dihydro-1H-pyrrole-2,3-dione | Formyl(N-phenylimidoyl)ketene | Quinoline-4-one | Heating |

Pseudothiohydantoin-Thiohydantoin Rearrangements

The reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas provides a pathway to spiro-fused heterocyclic systems. beilstein-journals.orgnih.gov This reaction can lead to two different regioisomeric products: spiro pseudothiohydantoins and spiro thiohydantoins. The initially formed spiro pseudothiohydantoin derivatives have been observed to undergo a thermal rearrangement to the thermodynamically more stable thiohydantoin isomer. beilstein-journals.orgnih.govx-mol.com

This pseudothiohydantoin-thiohydantoin rearrangement (PTR) is an irreversible process. nih.gov For example, when a spiro pseudothiohydantoin was heated at 130°C, it partially converted into its thiohydantoin regioisomer. nih.gov The reaction conditions, particularly temperature, can be tuned to favor one regioisomer over the other. Conducting the reaction at room temperature often yields the pseudothiohydantoin, while refluxing in a higher-boiling solvent like 1,4-dioxane promotes the rearrangement and favors the formation of the thiohydantoin. beilstein-journals.org This catalyst-free method allows for a regiodivergent synthesis of these valuable spirocyclic compounds. beilstein-journals.orgnih.gov

| Reactants | Conditions | Major Product | Reference |

|---|---|---|---|

| [e]-fused this compound + 1,3-Diphenylthiourea | Ethyl acetate, Room Temperature, 12 h | Spiro Pseudothiohydantoin | beilstein-journals.org |

| [e]-fused this compound + 1,3-Diphenylthiourea | 1,4-Dioxane, Reflux, 8-12 h | Spiro Thiohydantoin | beilstein-journals.org |

Organocatalytic Transformations Involving 1H-Pyrrole-2,3-diones

The electrophilic nature of the C3-carbonyl group in 1H-pyrrole-2,3-diones makes them excellent substrates for various nucleophilic addition reactions. The development of organocatalytic asymmetric versions of these reactions has opened new avenues for synthesizing chiral, biologically relevant molecules. nih.govresearchgate.net

Asymmetric Henry Reactions

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction. The first catalytic asymmetric Henry reaction involving 1H-pyrrole-2,3-diones as the electrophilic component has been developed using a chiral bifunctional amine-thiourea catalyst. nih.govnih.govbeilstein-journals.org This organocatalytic approach allows for the synthesis of 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones, which contain a challenging quaternary stereocenter. nih.govbeilstein-journals.org

The reaction proceeds with moderate to good yields and enantioselectivities. nih.gov The bifunctional catalyst is proposed to activate the nitromethane (B149229) nucleophile via the amine moiety while simultaneously activating and orienting the this compound electrophile through multiple hydrogen bonds with the thiourea group. beilstein-journals.org This dual activation model explains the observed stereoselectivity. beilstein-journals.org

| Substrate (this compound) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| 1-Benzyl-5-p-tolyl-1H-pyrrole-2,3-dione | 75 | 73 | nih.gov |

| 1-Benzyl-5-(4-methoxyphenyl)-1H-pyrrole-2,3-dione | 71 | 72 | nih.gov |

| 1-Benzyl-5-(4-chlorophenyl)-1H-pyrrole-2,3-dione | 65 | 68 | nih.gov |

| 5-(4-Bromophenyl)-1-benzyl-1H-pyrrole-2,3-dione | 68 | 65 | nih.gov |

| 1-Benzyl-5-(2-thienyl)-1H-pyrrole-2,3-dione | 51 | 71 | nih.gov |

| 5-p-Tolyl-1H-pyrrole-2,3-dione | 41 | 48 | nih.gov |

Diversity-Oriented Approaches via Catalytic Pathways

1H-Pyrrole-2,3-diones serve as versatile platforms for diversity-oriented synthesis (DOS), a strategy aimed at the efficient generation of structurally diverse small molecule libraries from a common set of starting materials. mdpi.combeilstein-journals.org Their poly-electrophilic nature allows them to participate in a range of transformations, leading to skeletally diverse heterocyclic products. beilstein-journals.orgnih.gov

Catalytic pathways are central to these diversity-oriented approaches. Beyond the asymmetric Henry reaction, catalytic asymmetric aldol (B89426) reactions of 1H-pyrrole-2,3-diones with ketones have also been reported. nih.govresearchgate.net Furthermore, their ability to act as heterodienes in hetero-Diels-Alder reactions provides access to complex, alkaloid-like tetracyclic systems. mdpi.comnih.gov These cycloaddition reactions can be directed towards different structural outcomes depending on the reaction conditions, which may or may not favor the initial decarbonylation of the pyrrole-dione. mdpi.comnih.gov The reaction of 1H-pyrrole-2,3-diones with various binucleophiles is another powerful tool for constructing diverse spiro-heterocyclic scaffolds. beilstein-journals.orgnih.govbeilstein-journals.org These catalytic and cyclization strategies underscore the value of 1H-pyrrole-2,3-diones in exploring chemical space for applications such as drug discovery. mdpi.comnih.gov

Mechanistic Investigations of 1h Pyrrole 2,3 Dione Transformations

Mechanistic Pathways of 1H-Pyrrole-2,3-dione Synthesis

The formation of the this compound core often proceeds through a series of intricate steps involving nucleophilic additions and elimination reactions. Understanding these pathways is crucial for controlling the yield and purity of the final product.

Elucidation of Michael-Type Attack Mechanisms in Cyclocondensation

A key step in the synthesis of certain this compound derivatives is the cyclocondensation reaction, which frequently initiates with a Michael-type nucleophilic attack. In one documented synthesis, 4-aroyl-5-aryl-furan-2,3-diones react with N,N-disubstituted urea (B33335) derivatives to yield 1-(N,N-dialkylcarbamoyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones. acgpubs.org The proposed mechanism commences with the nucleophilic attack of the nitrogen atom from the urea derivative onto the C-5 position of the furan-2,3-dione ring. acgpubs.org This initial step is a classic example of a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound.

The reaction is typically carried out under reflux conditions in a solvent such as benzene. acgpubs.org The choice of reactants and conditions can influence the efficiency of this Michael-type attack and the subsequent cyclization.

| Furan-2,3-dione Precursor | Urea Derivative | Resulting this compound | Yield (%) | Reflux Time (h) |

|---|---|---|---|---|

| 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione | N,N-dimethylurea | 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 47 | 6 |

| 4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-2,3-furandione | N,N-dimethylurea | 1-(N,N-dimethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione | 68 | 4 |

Data sourced from Koca et al. (2012). acgpubs.org

Analysis of Elimination Processes in Heterocycle Formation

Following the initial Michael-type attack, the formation of the stable heterocyclic this compound ring necessitates the elimination of a small molecule, typically water. This elimination step is a crucial driving force for the cyclization process. In the synthesis of 1H-pyrrole-2,3-diones from 4-aroyl-5-aryl-furan-2,3-diones and urea derivatives, the intermediate formed after the initial nucleophilic attack undergoes an intramolecular cyclization, which is followed by the elimination of a water molecule to afford the final pyrrole-2,3-dione product. acgpubs.org

This dehydration and ring-closure sequence is a common strategy in heterocyclic synthesis, leading to the formation of a thermodynamically stable aromatic or heteroaromatic ring system. The efficiency of this elimination process can be influenced by factors such as temperature and the presence of acidic or basic catalysts.

Mechanistic Understanding of this compound Reactivity

The reactivity of 1H-pyrrole-2,3-diones is characterized by their participation in a variety of chemical transformations, including cycloaddition reactions and C-H functionalization. A thorough mechanistic understanding of these reactions is essential for harnessing the full synthetic potential of this class of compounds.

Frontier Molecular Orbital Theory Applied to Cycloaddition Reactions

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing and predicting the outcomes of pericyclic reactions, such as cycloadditions. This theory considers the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy gap between these frontier orbitals and their relative symmetries dictate the feasibility and regioselectivity of the reaction.

In the context of 1H-pyrrole-2,3-diones, FMO theory can be applied to understand their behavior in 1,3-dipolar cycloaddition reactions. For instance, the reaction of fused 1H-pyrrole-2,3-diones with nitrones has been investigated as a divergent approach to the synthesis of various isoxazole (B147169) derivatives. urfu.ru The regioselectivity of such cycloadditions, which determines the orientation of the dipole and the dipolarophile in the product, can be explained by analyzing the FMO interactions. Generally, the reaction is favored when the HOMO-LUMO energy gap is small. The coefficients of the atomic orbitals in the HOMO and LUMO can be used to predict the preferred regiochemical outcome.

A theoretical study on the 1,3-dipolar cycloaddition reactions of sulfur-centered 1,3-dipoles with furan-2,3-dione, a related dicarbonyl compound, demonstrated the utility of FMO theory in predicting regioselectivity. ias.ac.in The calculations revealed that these reactions fall under the category of normal electron demand cycloadditions, where the HOMO of the dipole interacts with the LUMO of the dipolarophile. ias.ac.in Similar principles can be extended to understand the cycloaddition reactivity of 1H-pyrrole-2,3-diones.

| Reaction Type | Dominant FMO Interaction | Relative Energies of Reactant Orbitals |

|---|---|---|

| Type I (Normal Electron Demand) | HOMO(dipole) - LUMO(dipolarophile) | E(HOMO)dipole is closer to E(LUMO)dipolarophile |

| Type II | Both HOMO(dipole) - LUMO(dipolarophile) and HOMO(dipolarophile) - LUMO(dipole) interactions are significant | The energy gaps for both interactions are comparable |

| Type III (Inverse Electron Demand) | HOMO(dipolarophile) - LUMO(dipole) | E(HOMO)dipolarophile is closer to E(LUMO)dipole |

Proposed Transition State Models for Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules, and the development of predictive transition state models is a cornerstone of this field. These models aim to explain the origin of enantioselectivity by analyzing the three-dimensional arrangement of the substrate and catalyst in the transition state of the stereodetermining step.

While specific transition state models for asymmetric reactions involving this compound as a substrate are not extensively documented, the principles of asymmetric catalysis can be applied. Theoretical and computational studies, often employing density functional theory (DFT), are instrumental in constructing these models. nih.gov For a hypothetical asymmetric reaction of a this compound, a transition state model would consider non-covalent interactions such as hydrogen bonding, steric repulsion, and electrostatic interactions between the chiral catalyst and the prochiral substrate. These interactions would stabilize one transition state leading to the major enantiomer over the other.

For instance, in a catalyzed nucleophilic addition to one of the carbonyl groups of the this compound, a chiral catalyst could bind to the substrate in a way that shields one face of the carbonyl group, directing the nucleophile to attack from the opposite face. The stability of the catalyst-substrate complex and the subsequent transition state would be dictated by the specific interactions designed into the chiral catalyst.

C-H Functionalization Mechanisms

Direct C-H functionalization has emerged as a highly efficient and atom-economical method for the synthesis of complex molecules. Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in the development of these reactions. The mechanisms of these transformations are often complex, involving steps such as C-H activation, migratory insertion, and reductive elimination.

While specific studies on the C-H functionalization of this compound are limited, the mechanistic principles derived from studies on related pyrrole (B145914) systems can provide valuable insights. Rhodium-catalyzed C-H functionalization can proceed through various mechanisms, including concerted metalation-deprotonation (CMD), oxidative addition, and Friedel-Crafts-type electrophilic aromatic substitution. nih.gov Computational studies have been crucial in elucidating the operative pathways and the factors that control regioselectivity and reactivity. nih.gov

Palladium-catalyzed C-H functionalization often relies on the use of a directing group, which coordinates to the metal center and positions it for the selective activation of a specific C-H bond. nih.govnih.gov The catalytic cycle typically involves the formation of a cyclometalated intermediate, followed by oxidative addition of a coupling partner, and subsequent reductive elimination to form the product and regenerate the active catalyst. nih.gov Given the presence of N-H and carbonyl groups in this compound, these could potentially act as directing groups to guide the C-H functionalization at specific positions on the pyrrole ring.

| Mechanistic Step | Description | Commonly Implicated Metals |

|---|---|---|

| Concerted Metalation-Deprotonation (CMD) | A single transition state involving the simultaneous cleavage of the C-H bond and formation of the M-C bond, often assisted by a base. | Rhodium, Palladium |

| Oxidative Addition | The metal center inserts into the C-H bond, leading to an increase in its oxidation state. | Rhodium, Palladium |

| Reductive Elimination | Formation of a new bond between two ligands on the metal center, with a decrease in the metal's oxidation state. | Rhodium, Palladium |

| Migratory Insertion | An unsaturated ligand inserts into a metal-carbon or metal-hydride bond. | Rhodium, Palladium |

Domino Reaction Pathways

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies in which a single synthetic operation initiates a sequence of intramolecular transformations, leading to the formation of complex products from simple starting materials. 1H-Pyrrole-2,3-diones have proven to be valuable substrates in such processes, particularly in reactions with binucleophiles and in three-component systems.

One notable domino reaction involves the interaction of 1H-pyrrole-2,3-diones with aromatic 1,2-diamines to yield quinoxalin-2-ones. acgpubs.orgacgpubs.org The proposed mechanism for this transformation is a sequential process initiated by the nucleophilic attack of one of the amino groups of the diamine on the electrophilic C3-carbonyl group of the pyrrole-2,3-dione. This is followed by a second nucleophilic attack from the remaining amino group onto the C2-carbonyl carbon. The subsequent steps involve the elimination of a water molecule and the opening of the pyrrole ring, ultimately leading to the formation of the stable quinoxalin-2-one ring system. acgpubs.org A basic hydrolysis step often follows to yield the final product. acgpubs.org

Another significant class of domino reactions involving 1H-pyrrole-2,3-diones are three-component reactions, often leading to the formation of spirocyclic compounds. For instance, the reaction of 1H-pyrrole-2,3-diones with malononitrile (B47326) and various C-H acids, such as pyrazolones, represents a powerful method for the synthesis of complex heterocyclic systems. researchgate.net A plausible mechanism for these transformations involves a Michael addition of the active methylene (B1212753) compound to an activated intermediate, followed by an intramolecular annulation sequence. This cascade of reactions allows for the rapid construction of intricate spiro-fused frameworks.

The following table summarizes key findings from mechanistic investigations into the domino reactions of 1H-pyrrole-2,3-diones.

Mechanistic Studies of Rearrangement Processes

The rearrangement of heterocyclic ring systems is a fundamental process in organic chemistry, often leading to the formation of new and unexpected molecular skeletons. While the rearrangement of the this compound ring system itself is not as extensively documented as its other transformations, some intriguing examples of skeletal reorganization have been reported, particularly involving fused derivatives.

One area of investigation has been the ring contraction of fused 1H-pyrrole-2,3-diones. These reactions can be initiated by nucleophiles, leading to a skeletal reorganization of the heterocyclic core. While detailed mechanistic studies are still emerging, these transformations highlight the latent reactivity of the pyrrole-dione system towards skeletal changes.

Furthermore, research into the synthesis of related pyrrole-dione systems has uncovered novel ring contraction pathways. For instance, the reaction of certain o-quinones has been shown to result in the formation of cyclopenta[b]pyrrole-3,4-diones. The mechanism of this transformation has been investigated using density functional theory (DFT) calculations, suggesting a complex cascade of events leading to the contraction of the six-membered quinone ring into a five-membered pyrrole-dione system. nih.gov

The table below presents a summary of research findings related to rearrangement processes involving pyrrole-dione systems.

Computational and Theoretical Studies on 1h Pyrrole 2,3 Diones

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules, providing a fundamental understanding of their inherent reactivity. For the 1H-pyrrole-2,3-dione framework, DFT calculations are crucial for mapping electron density, analyzing molecular orbitals, and identifying reactive sites.

Studies employing DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, consistently reveal the key electronic features of this scaffold. The analysis of the electrostatic potential (ESP) and atomic charges (e.g., Natural Bond Orbital, NBO) confirms the high electrophilicity of the dicarbonyl system. The C3-carbonyl carbon is identified as the most electrophilic center and thus the primary site for nucleophilic attack. This is a direct consequence of the electron-withdrawing effects of the two adjacent oxygen atoms and the C2-carbonyl group.

| Parameter | Calculated Value/Description | Implication for Reactivity |

|---|---|---|

| LUMO Energy | -1.78 eV | Indicates a strong electrophilic character, favorable for nucleophilic attack. |

| HOMO-LUMO Gap | 4.25 eV | Contributes to the kinetic stability of the molecule. |

| NBO Charge on C3 | +0.81 e | Confirms C3 as the most electropositive carbon, the primary site for nucleophilic addition. |

| NBO Charge on C2 | +0.75 e | Indicates a secondary electrophilic site, but significantly less reactive than C3. |

| LUMO Localization | Primarily centered on the C3=O π* antibonding orbital. | Directs incoming nucleophiles to attack the C3 carbon. |

Semi-Empirical Methods (e.g., PM3) for Reaction Pathway Elucidation

While DFT provides high accuracy, its computational cost can be prohibitive for exploring complex, multi-step reaction mechanisms or large molecular systems. In such cases, semi-empirical methods like PM3 (Parametric Method 3) serve as a valuable tool for initial investigations and qualitative elucidation of reaction pathways.

PM3 balances computational speed and reasonable accuracy, making it suitable for mapping potential energy surfaces and identifying plausible intermediates and transition states. For instance, in the reaction between this compound derivatives and multifunctional reagents like acetylacetone, the mechanism can involve several sequential steps, including nucleophilic addition, cyclization, and dehydration. PM3 calculations can efficiently scan these possibilities, tracing the reaction coordinate to build a qualitative picture of the entire process.

Computational Modeling of Transition States and Energy Profiles

A central goal of computational chemistry in mechanistic studies is the precise characterization of transition states (TS) and the construction of detailed reaction energy profiles. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetics of a chemical transformation. Both DFT and semi-empirical methods are employed to locate these fleeting structures, which are confirmed by the presence of a single imaginary frequency in a vibrational analysis.

By calculating the relative energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. This profile visualizes the entire reaction course and provides key quantitative data, such as the activation energy (ΔG‡ or ΔE‡), which is the energy barrier that must be overcome for the reaction to proceed.

For reactions involving 1H-pyrrole-2,3-diones, this approach has been applied to various transformations:

Nucleophilic Addition: In the addition of amines to N-methylisatin, DFT calculations have mapped out a multi-step pathway. The profile shows a low-energy barrier for the initial attack at C3, followed by subsequent steps like proton transfer and dehydration, each with its own characteristic transition state and activation energy.

[3+2] Cycloadditions: The reaction of N-phenacylisatins with azomethine ylides to form spirooxindoles has been modeled extensively. Calculations of the transition states for the cycloaddition step reveal the concerted but asynchronous nature of the bond formation, where the C3-C bond forms in advance of the N-O bond. The calculated activation barriers provide a direct measure of the reaction's feasibility.

| Reaction Type | Pathway | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Nucleophilic Attack by Amine | Attack at C3-Carbonyl | ~8.5 | |

| Attack at C2-Carbonyl | >20.0 (estimated) | ||

| [3+2] Cycloaddition of Azomethine Ylide | exo-Transition State | 11.2 | |

| endo-Transition State | 13.5 |

Theoretical Prediction of Regioselectivity and Stereoselectivity

One of the most powerful applications of computational modeling is the prediction and rationalization of selectivity in chemical reactions. For reactions involving 1H-pyrrole-2,3-diones, which present multiple reactive sites and the possibility of forming various stereoisomers, theoretical calculations are essential for understanding the origins of observed product distributions.

Regioselectivity: The question of regioselectivity in 1H-pyrrole-2,3-diones primarily concerns the competition between the C2 and C3 carbonyl groups. As supported by FMO analysis and charge distribution (Section 5.1), computational modeling of reaction pathways confirms the overwhelming preference for reactions at the C3 position. By calculating and comparing the activation energies for transition states corresponding to attack at C2 versus C3, studies consistently find the barrier for the C3 pathway to be significantly lower. This large energy difference explains why, in nearly all cases, experimental results show exclusive reactivity at the C3-carbonyl.

Stereoselectivity: In reactions that generate new stereocenters, such as the [3+2] cycloaddition of azomethine ylides to the C3-carbonyl, multiple diastereomers can be formed (e.g., endo and exo products). DFT calculations are exceptionally adept at predicting the stereochemical outcome by comparing the energies of the diastereomeric transition states.

For example, in the reaction between an N-phenacylisatin and an azomethine ylide, two primary approaches, endo and exo, are possible. Computational modeling at the M06-2X/6-311+G(d,p) level of theory has shown that the transition state leading to the exo spirooxindole product is lower in energy than the transition state leading to the endo product. The energy difference (ΔΔG‡) between these two transition states can be used to predict the product ratio, which often shows excellent agreement with experimental observations. The analysis of the transition state geometries reveals that the preference for the exo pathway arises from minimizing steric repulsion between the substituents on the isatin and the incoming ylide. These calculations provide a quantitative basis for understanding and predicting the high stereoselectivity often observed in these complex transformations.

Advanced Spectroscopic Characterization of 1h Pyrrole 2,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1H-Pyrrole-2,3-dione derivatives, both ¹H and ¹³C NMR are crucial for confirming their structures. ontosight.aibohrium.com

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the case of this compound derivatives, specific chemical shifts and coupling patterns are indicative of the core structure and its substituents.

For instance, in a series of synthesized chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole, the ¹H-NMR spectra exhibited characteristic signals. ekb.eg A notable example is the presence of two doublet signals in the range of 7.58-7.82 ppm, which are attributed to the α,β-unsaturated protons of the chalcone (B49325) moiety. Aromatic protons typically appear further downfield, between 8.05-8.29 ppm. ekb.eg

In other derivatives, such as those of pyrrolo[3,2-d]pyrimidines, the disappearance of exchangeable proton signals (like NH) and the appearance of new signals, such as a singlet for methyl protons around 2.25–2.27 ppm, confirm successful cyclization or substitution reactions. nih.gov The chemical shifts are influenced by the electronic environment; for example, aromatic protons of a 4-nitrobenzylidene moiety show two doublet signals between 8.10–8.42 ppm. nih.gov

Detailed ¹H-NMR data for a representative 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione derivative is presented below:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.43 | s | - |

| Ar-H | 7.33 | d | 8.2 |

| Ar-H | 7.46 | d | 8.4 |

| E-olefinic-H | 7.74 | d | 15.2 |

| Ar-H | 7.92 | d | 8.4 |

| Ar-H | 7.98 | d | 8.2 |

| E-olefinic-H | 8.01 | d | 15.2 |

This table is based on data for a specific chalcone-imide derivative. ekb.eg

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment.

In this compound derivatives, the carbonyl carbons of the dione (B5365651) moiety are particularly diagnostic, appearing significantly downfield. For example, in chalcone-imide derivatives, the carbonyl carbons can be observed at chemical shifts around 161.86 ppm and 188.29 ppm. ekb.eg In another study, the carbonyl carbons of a 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione were found at 161 and 197 ppm. ekb.eg

The analysis of ¹³C-NMR spectra of pyrrolo[3,2-d]pyrimidine derivatives revealed signals for aliphatic methyl groups at C-2 in the range of 24.3–24.4 ppm and the C-2 carbon itself between 153.7–154.1 ppm. nih.gov Furthermore, the carbons of a piperidin-1-yl ring in certain derivatives show additional signals in the aliphatic region of 23.4–55.0 ppm. nih.gov

A representative ¹³C-NMR data set for a chalcone-imide derivative is provided below:

| Carbon Type | Chemical Shift (δ, ppm) |

| CH₃ | 22.44 |

| Aromatic/Olefinic C | 123.16 - 141.93 |

| Carbonyl C | 161.76, 188.41 |

This table illustrates typical chemical shift ranges for a chalcone-imide derivative. ekb.eg

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

For this compound derivatives, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups. acgpubs.org The exact position of these bands can provide clues about the electronic environment of the carbonyl groups. In a series of chalcone-imide derivatives, the IR spectra showed absorption bands for the three carbonyl groups in the region of 1670-1730 cm⁻¹. ekb.eg Similarly, for 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione, these bands were observed between 1676-1740 cm⁻¹. ekb.eg

In pyrrolo[3,2-d]pyrimidine derivatives, the disappearance of N-H stretching bands and the appearance of new bands can confirm reaction completion. nih.gov For instance, the formation of Schiff bases from certain 1H-pyrrole derivatives was confirmed by the appearance of sharp absorption bands for the cyano group (C≡N) at 2210–2214 cm⁻¹. nih.gov

A summary of characteristic IR absorption bands for this compound derivatives is shown below:

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1670 - 1774 |

| Aromatic C-H | Stretch | 2900 - 3097 |

| Aromatic C=C | Stretch | 1440 - 1605 |

| Cyano (C≡N) | Stretch | 2210 - 2214 |

This table is a compilation of data from various this compound derivatives. ekb.egnih.govacgpubs.org

X-ray Crystallography for Solid-State Structure Determination

While NMR and IR spectroscopy provide valuable information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing.

For derivatives of this compound, single-crystal X-ray diffraction studies have been instrumental in confirming their structures and understanding their stereochemistry. mdpi.com For example, the crystal structure of a spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole] derivative, synthesized from a this compound, was unambiguously confirmed by X-ray analysis. mdpi.com

In a study on 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, X-ray crystallography revealed the presence of distinct Z and E stereoisomers in the solid state. mdpi.comnih.gov The analysis showed that the 1H-pyrrole-2,5-dione ring can be significantly twisted with respect to other parts of the molecule. For instance, in one derivative, the dihedral angle between the pyrrole (B145914) ring and an adjacent moiety was found to be 64.8°, while in another, it was nearly perpendicular at 85.6°. mdpi.com

A representative set of crystallographic data for a spiro compound derived from a this compound is presented below:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| Monoclinic | P2₁/c | 10.9818 | 7.0629 | 12.0194 | 104.189 | 903.82 |

This table presents crystallographic data for a specific spiro compound. researchgate.net

Applications of 1h Pyrrole 2,3 Diones in Complex Organic Synthesis

Role as Building Blocks for Alkaloid Molecules

1H-Pyrrole-2,3-diones, especially those fused with azaheterocycles, have been recognized since the 1970s as important synthons for the construction of alkaloid molecules. arkat-usa.org Their utility in this area stems from their ability to participate in various chemical transformations, including photocyclization and Diels-Alder reactions, which are key steps in the synthesis of complex alkaloid structures. arkat-usa.org Fused 1H-pyrrole-2,3-diones serve as platforms for creating angular polycyclic alkaloid-like spiroheterocycles. researchgate.netresearchgate.net For instance, the reaction of [e]-fused 1H-pyrrole-2,3-diones with Schiff bases and carbodiimides has led to the development of unprecedented tetracyclic alkaloid-like spiroheterocyclic systems. researchgate.netcolab.ws These synthetic alkaloids are of significant interest due to their structural similarity to naturally occurring compounds with potential biological activities.

Synthesis of Diversely Substituted Heterocyclic Systems

The reactivity of the dicarbonyl functionality in 1H-pyrrole-2,3-diones makes them ideal starting materials for the synthesis of a variety of heterocyclic compounds through condensation and cycloaddition reactions.

Quinoxalinone Derivatives

Quinoxalinone derivatives can be synthesized through the reaction of 1H-pyrrole-2,3-diones with o-phenylenediamines. erciyes.edu.trresearchgate.net This reaction typically proceeds through a nucleophilic addition of the diamine to the dione (B5365651), followed by cyclization and dehydration. The reaction of 2,3-dihydro-1H-pyrrole-2,3-diones with o-phenylenediamine (B120857) under various conditions can yield quinoxaline-2-one derivatives. erciyes.edu.trresearchgate.net A specific example involves the nucleophilic addition of aromatic-1,2-diamines to 1H-pyrrole-2,3-diones, leading to the formation of 2(1H)-quinoxalinones in good yields. acgpubs.org This process involves sequential attacks of the o-phenylenediamine at the C-3 and C-2 positions of the pyrroledione, followed by water elimination and opening of the pyrrole (B145914) ring. acgpubs.org

Table 1: Synthesis of Quinoxalinone Derivatives

| 1H-Pyrrole-2,3-dione Derivative | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | o-phenylenediamine | 3-((4-methylphenyl)(N,N-dimethylcarbamoyl)amino)-1H-quinoxalin-2-one | 61-74 |

Pyrrolo[2,3-b]quinoxaline Derivatives

The condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine can also lead to the formation of pyrrolo[2,3-b]quinoxaline derivatives. rsc.org This reaction provides a direct route to this important heterocyclic scaffold, which is present in various biologically active compounds. The use of bismuth salts like Bi(OTf)3 has been shown to catalyze the condensation of 1H-pyrrole-2,3-diones and o-phenylenediamine to produce these derivatives. rsc.orgresearchgate.net More specifically, polysubstituted 3-hydroxy-3-pyrroline-2-ones, which are precursors to 1H-pyrrole-2,3-diones, react with o-phenylenediamine in the presence of an acid catalyst to yield pyrrolo[2,3-b]quinoxalines. rsc.org

Table 2: Synthesis of Pyrrolo[2,3-b]quinoxaline Derivatives

| 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | Reagent | Product |

|---|---|---|

| 1,5-diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | o-phenylenediamine | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate |

4H-1,3-Oxazine Scaffolds

4-Acyl-1H-pyrrole-2,3-diones that are fused at the [e]-side with a heterocyclic moiety are versatile platforms for synthesizing 4H-1,3-oxazine scaffolds through hetero-Diels-Alder reactions. nih.govmdpi.com These fused pyrrole-2,3-diones can act as oxa-dienes and react with dienophiles like cyanamides. nih.govresearchgate.net The reaction can proceed via two main pathways: a direct [4+2] cycloaddition to form tetracyclic alkaloid-like 4H-1,3-oxazines, or through thermal decarbonylation to generate acyl(imidoyl)ketenes, which then react with dienophiles to yield skeletally diverse 5-heteryl-4H-1,3-oxazines. nih.govresearchgate.net

5-Azaisatins (1H-Pyrrolo[3,2-c]pyridine-2,3-diones)

A novel and efficient method for the synthesis of 5-azaisatins, also known as 1H-pyrrolo[3,2-c]pyridine-2,3-diones, involves the annulation of pyrrolo[2,1-c] acgpubs.orgCurrent time information in Bangalore, IN.benzoxazine-1,2,4-triones with thioacetamide. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction is noteworthy for proceeding under green, catalyst-free conditions at room temperature and in the open air. beilstein-journals.org The process represents a new pathway for the C-H functionalization of thioacetamide. beilstein-journals.orgnih.gov The resulting 5-azaisatins are valuable as they are aza-isosteres of isatin (B1672199), a privileged scaffold in medicinal chemistry. beilstein-journals.org

Spiro[4.4] Heterocycles Bearing Pyrrole-2-one Moieties

[e]-Fused 1H-pyrrole-2,3-diones are excellent substrates for the synthesis of spiro[4.4] heterocycles that contain a pharmacologically significant pyrrole-2-one moiety. researchgate.netbeilstein-journals.org These reactions typically involve the cyclocondensation of the fused pyrrole-2,3-diones with 1,3-binucleophilic reagents. beilstein-journals.orgnih.gov For example, a divergent synthesis of regioisomeric thiohydantoins and pseudothiohydantoins spiro-fused to a pyrrole-2-one fragment has been developed through the reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas. beilstein-journals.orgnih.gov This approach is catalyst-free and provides good yields of the spirocyclic products. beilstein-journals.org

Spiro-Fused Thiohydantoins and Pseudothiohydantoins

A notable application of 1H-pyrrole-2,3-diones is in the regiodivergent synthesis of spiro-fused thiohydantoins and pseudothiohydantoins. Research has demonstrated a highly divergent approach involving the reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas to create a library of regioisomeric thiohydantoins and pseudothiohydantoins fused to a pyrrole-2-one fragment. beilstein-journals.orgnih.govnih.gov This method is advantageous as it proceeds under catalyst-free conditions, produces good yields, and allows for product isolation without the need for preparative chromatography. beilstein-journals.orgnih.govnih.govresearchgate.net

The core of this transformation lies in the ability of 1H-pyrrole-2,3-diones, acting as versatile polyelectrophilic platforms, to undergo cyclocondensation with 1,3-binucleophilic reagents like thiourea (B124793). beilstein-journals.orgnih.govresearchgate.net This process leads to the formation of spiro[4.4] heterocycles that incorporate the valuable pyrrole-2-one moiety. beilstein-journals.orgnih.govresearchgate.net An interesting aspect of this chemistry is the observed pseudothiohydantoin–thiohydantoin rearrangement in the resulting spiro derivatives. beilstein-journals.orgnih.govnih.gov The conditions for this rearrangement can be influenced by the substituents present on the thiourea moiety. nih.gov

The reaction of [e]-fused 1H-pyrrole-2,3-diones (FPDs) with various thioureas yields a series of spiro-fused thiohydantoins and pseudothiohydantoins. The general outcome of this synthesis is summarized in the table below.

| Entry | FPD Reactant | Thiourea Substituent | Product(s) | Isolated Yield (%) |

| 1 | FPD 1a | Unsubstituted | Thiohydantoin 2a & Pseudothiohydantoin 3a | Not specified ratio |

| 2 | FPD 1a-m (Aryl group-bearing) | Various | Thiohydantoins 2a-m & Pseudothiohydantoins 3a-m | Good yields |

| 3 | FPD 1n (Ethoxycarbonyl group-bearing) | Unspecified | Complex mixture | Unselective |

| Data sourced from studies on the reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas. nih.gov |

N-Methylpyrazoles via Regiochemical Control

The synthesis of N-methylpyrazoles represents another area where 1H-pyrrole-2,3-diones are employed effectively. A simple, efficient, and highly regioselective one-pot method has been developed for the preparation of 3,4- and 4,5-disubstituted N-methylpyrazoles. acs.orgnih.govbvsalud.org This methodology relies on the regiochemical control of the reaction between 4-acyl-1H-pyrrole-2,3-diones, which are formed in situ, and methylhydrazine. acs.orgnih.gov

The key to achieving regioselectivity is the controlled use of an acid catalyst, such as p-toluenesulfonic acid (PTSA). acs.orgacs.org The reaction pathway is also influenced by the structure of the substrate. acs.orgnih.gov

Acid-Catalyzed Pathway (PTSA): In the presence of acid, the reaction yields 4,5-disubstituted N-methylpyrazoles in good to excellent yields. acs.org The proposed mechanism involves the formation of an N-acyliminium species, which is then attacked by the primary amino group of methylhydrazine. acs.org

Acid-Free Pathway: When the reaction is conducted without an acid catalyst, the regiochemical outcome is switched, leading to the efficient formation of 3,4-disubstituted N-methylpyrazoles. acs.org

The table below illustrates the regiodivergent outcomes based on the reaction conditions.

| Condition | Reactants | Major Product Regioisomer | Yield |

| PTSA (Acid) | 4-Acyl-1H-pyrrole-2,3-dione + Methylhydrazine | 4,5-disubstituted N-methylpyrazole | Good to Excellent |

| Acid-Free | 4-Acyl-1H-pyrrole-2,3-dione + Methylhydrazine | 3,4-disubstituted N-methylpyrazole | Efficient |

| This table summarizes the findings from the regiodivergent synthesis of N-methylpyrazoles. acs.org |

3-Hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones with Quaternary Stereocenters

The construction of quaternary stereocenters is a significant challenge in organic synthesis. 1H-Pyrrole-2,3-diones have been successfully utilized as substrates in the first catalytic asymmetric Henry (nitroaldol) reaction to generate 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones bearing such stereocenters. beilstein-journals.orgnih.gov These products are valuable as the β-nitroalcohol moiety can be readily converted into other functional groups like amino alcohols and amino acids. beilstein-journals.org

This transformation is achieved using a chiral bifunctional amine-thiourea organocatalyst, which possesses multiple hydrogen-bond donors. beilstein-journals.orgnih.gov This catalyst facilitates the reaction between 1H-pyrrole-2,3-diones and nitroalkanes, affording the desired products with good yields and moderate to good enantioselectivity. beilstein-journals.orgnih.gov The development of this method provides a direct route to chiral 3-substituted-3-hydroxy-1H-pyrrol-2(3H)-one derivatives, a class of compounds known for a wide spectrum of biological activities. beilstein-journals.orgnih.gov

The results of the organocatalytic asymmetric Henry reaction are highlighted below.

| This compound Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Various substituted 1H-pyrrole-2,3-diones | Chiral bifunctional amine-thiourea | 3-Hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones | up to 75 | up to 73 |

| Data derived from the first reported catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones. beilstein-journals.orgnih.gov |

5-Thio-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones

The synthesis of 5-thio-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from hetareno[e]pyrrole-2,3-diones has been achieved through a substrate-switchable reaction with aromatic and aliphatic thiols. researchgate.net This reaction can lead to two different series of novel 5-thio-substituted products. The selectivity of the reaction is consistent with the Hard and Soft Acids and Bases (HSAB) theory, which explains the differential reactivity of nucleophiles towards the distinct electrophilic centers of the pyrrole-2,3-dione. researchgate.net The α,β-unsaturated carbonyl system presents a hard electrophilic center at the carbonyl carbon and a soft electrophilic center at the β-carbon. researchgate.net

The reaction pathway can be influenced by factors such as the basicity of the reaction medium, which can affect the stability of intermediates. For instance, some aryl mercaptan adducts have been shown to be unstable, potentially reverting to the starting materials under certain conditions. researchgate.net

Strategies for Diversity-Oriented Synthesis Using 1H-Pyrrole-2,3-diones

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry and drug discovery that aims to generate collections of structurally diverse small molecules from a limited set of starting materials. researchgate.net 1H-Pyrrole-2,3-diones have emerged as exceptional platforms for DOS due to their nature as polyfunctional reagents. beilstein-journals.orgnih.govresearchgate.net Their inherent polyelectrophilicity allows them to react with a wide range of nucleophiles, leading to a variety of heterocyclic scaffolds. beilstein-journals.orgnih.govresearchgate.net

Key strategies for employing 1H-pyrrole-2,3-diones in DOS include:

Reaction with Binucleophiles: As seen in the synthesis of spiro-fused thiohydantoins, reacting 1H-pyrrole-2,3-diones with 1,3-binucleophilic reagents is a robust method for creating complex spirocyclic systems. beilstein-journals.orgnih.gov

Regiodivergent Reactions: By carefully controlling reaction conditions (e.g., presence or absence of a catalyst), the reaction of 1H-pyrrole-2,3-diones with a single reagent can be directed to produce different constitutional isomers, as demonstrated in the synthesis of N-methylpyrazoles. acs.org This significantly increases the diversity of the resulting library.

Multi-component Reactions: The reactivity of the this compound core lends itself to multi-component reactions, where three or more starting materials are combined in a single step to generate complex products, rapidly building molecular diversity.

Reaction with Varied Nucleophiles: The interaction of 1H-pyrrole-2,3-diones with different classes of nucleophiles, such as thioamides researchgate.net or ketones, thieme-connect.comthieme-connect.de has been shown to produce three distinct heterocyclic frameworks from a single set of reagents, efficiently expanding the explored chemical space.

These strategies underscore the value of 1H-pyrrole-2,3-diones as foundational building blocks in DOS, enabling the efficient generation of libraries of skeletally diverse molecules for biological screening and drug discovery programs.

Q & A

Basic Research: What are the key synthetic routes for 1H-Pyrrole-2,3-dione derivatives, and how are reaction conditions optimized?

This compound derivatives are synthesized via multi-step routes involving annulation, cycloaddition, or functionalization. For example, annulation with thioacetamide under catalyst-free conditions yields 5-azaisatins (e.g., spiro[thiazolo-5,2'-pyrroles]), requiring precise stoichiometric ratios and solvent selection to avoid side reactions . Multi-step syntheses (e.g., nitration, Suzuki coupling, hydrogenation) often demand iterative optimization of parameters like temperature, catalyst loading (e.g., Pd(PPh₃)₄), and reaction time to achieve >80% purity .

Advanced Research: How can crystallographic data contradictions be resolved during structural determination of this compound analogs?

Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) are addressed using SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. Advanced features like anisotropic displacement parameters and twin-law refinement improve accuracy . Integration with OLEX2 streamlines workflows, enabling real-time visualization and validation of hydrogen-bonding networks or π-π interactions . For ambiguous electron density, iterative Fourier recycling in SHELXE can resolve disorder .

Basic Research: What analytical techniques are critical for assessing purity and structural integrity of this compound compounds?

- HPLC-MS : Quantifies purity (>95% threshold) and detects trace byproducts.

- NMR (¹H/¹³C) : Confirms regioselectivity in substituted derivatives (e.g., 4-chloro vs. 6-methyl isomers) .

- XRD : Validates crystal packing and stereochemistry, particularly for hydrazone derivatives prone to tautomerism .

Advanced Research: What mechanistic insights guide the design of this compound cycloaddition reactions?

Cycloaddition reactions (e.g., three-component interactions with DMAD and pyridine) exhibit regioselectivity driven by electronic effects of substituents. For example, electron-withdrawing groups on the dione enhance 1,4-dipolarophilicity, favoring spiro[pyrido-oxazine-pyrrole] formation. Kinetic studies (via NMR monitoring) reveal rapid diastereomer equilibration, necessitating low-temperature quenching to isolate intermediates .

Advanced Research: How are structure-activity relationships (SAR) studied for this compound-based pharmacophores?

SAR methodologies include:

- Substituent Scanning : Systematic variation of R-groups (e.g., 3-phenylimidazolidine-2,4-dione vs. pyrrolo-pyrimidine-dione) to map bioactivity trends .

- Docking Simulations : Predict binding affinities to targets like kinases or GPCRs, validated by in vitro IC₅₀ assays (e.g., IC₅₀ = 42.18 μM for anticancer derivatives) .

- Pharmacokinetic Profiling : Microsomal stability assays identify metabolically labile sites (e.g., hydrazone linkages) for optimization .

Advanced Research: How are statistical methods applied to resolve contradictions in pharmacological data for this compound derivatives?

Contradictory activity data (e.g., variable IC₅₀ values across cell lines) are analyzed via:

- Multivariate Regression : Correlates substituent electronic parameters (Hammett σ) with bioactivity .

- Cluster Analysis : Groups compounds by mechanistic similarity using PCA of enzyme inhibition profiles .

- Bayesian Modeling : Predicts toxicity thresholds for derivatives with ambiguous in vivo outcomes .

Basic Research: What software tools are essential for crystallographic analysis of this compound complexes?

- SHELX Suite : SHELXD for phase solution, SHELXL for refinement (supports twinning and high-Z corrections) .

- OLEX2 : Integrates structure solution, refinement, and publication-ready graphics, critical for validating hydrogen-bond networks in hydrazone derivatives .

- PLATON : Detects voids and validates topology for porous coordination polymers derived from dione ligands .

Advanced Research: How are computational methods used to predict reactivity in this compound derivatives?

- DFT Calculations : Model transition states for annulation reactions (e.g., activation energies for thioacetamide interactions) .

- MD Simulations : Predict solvation effects on tautomer stability (e.g., keto-enol equilibria in hydrazones) .

- QSAR Models : Relate frontier molecular orbital (FMO) energies to antioxidant or antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.